molecular formula C16H11NOS2 B12452183 (5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12452183
M. Wt: 297.4 g/mol
InChI Key: VRNCZWQQVCTSAL-UHFFFAOYSA-N
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Description

(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolone family This compound is characterized by the presence of a biphenyl group attached to a thiazolone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 4-bromomethylbiphenyl with 2-mercaptothiazolone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Functionalized biphenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the thiazolone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic properties by influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-oxo-1,3-thiazolidin-4-one
  • (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-imino-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one stands out due to the presence of the sulfanyl group, which imparts unique redox properties and enhances its reactivity compared to similar compounds

Properties

Molecular Formula

C16H11NOS2

Molecular Weight

297.4 g/mol

IUPAC Name

5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)

InChI Key

VRNCZWQQVCTSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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